molecular formula C14H8F2O3S2 B11513301 Benzo[1,3]oxathiol-2-one, 7-(4-difluoromethylsulfanylphenyl)-5-hydroxy-

Benzo[1,3]oxathiol-2-one, 7-(4-difluoromethylsulfanylphenyl)-5-hydroxy-

Cat. No.: B11513301
M. Wt: 326.3 g/mol
InChI Key: QHQKHUSTTVWBQF-UHFFFAOYSA-N
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Description

7-{4-[(DIFLUOROMETHYL)SULFANYL]PHENYL}-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE is a complex organic compound characterized by the presence of a difluoromethylthio group attached to a phenyl ring, which is further connected to a benzoxathiol-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-[(DIFLUOROMETHYL)SULFANYL]PHENYL}-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

7-{4-[(DIFLUOROMETHYL)SULFANYL]PHENYL}-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the difluoromethylthio group, leading to the formation of thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the benzoxathiol-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the difluoromethylthio group may produce thiol derivatives.

Scientific Research Applications

7-{4-[(DIFLUOROMETHYL)SULFANYL]PHENYL}-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-{4-[(DIFLUOROMETHYL)SULFANYL]PHENYL}-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    7-{4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    7-{4-[(METHYL)SULFANYL]PHENYL}-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE: Contains a methylthio group instead of a difluoromethylthio group.

Uniqueness

The presence of the difluoromethylthio group in 7-{4-[(DIFLUOROMETHYL)SULFANYL]PHENYL}-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which may enhance its potential as a drug candidate .

Properties

Molecular Formula

C14H8F2O3S2

Molecular Weight

326.3 g/mol

IUPAC Name

7-[4-(difluoromethylsulfanyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one

InChI

InChI=1S/C14H8F2O3S2/c15-13(16)20-9-3-1-7(2-4-9)10-5-8(17)6-11-12(10)19-14(18)21-11/h1-6,13,17H

InChI Key

QHQKHUSTTVWBQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=CC(=C2)O)SC(=O)O3)SC(F)F

Origin of Product

United States

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